molecular formula C17H16N2O6S2 B2433530 2-{[2-Nitro-4-(pyrrolidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid CAS No. 745030-96-0

2-{[2-Nitro-4-(pyrrolidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid

Cat. No.: B2433530
CAS No.: 745030-96-0
M. Wt: 408.44
InChI Key: KBYAVTWMQOVXKP-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound 2-{[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid is systematically named based on its structural hierarchy. The parent chain is benzoic acid, with substituents at the 2-position: a sulfanyl group linked to a 2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl moiety. The CAS Registry Number 745030-96-0 uniquely identifies this compound in chemical databases.

Property Value
IUPAC Name 2-(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)sulfanylbenzoic acid
CAS Number 745030-96-0
Molecular Formula C₁₇H₁₆N₂O₆S₂
Molecular Weight 408.45 g/mol

Key Structural Features: Sulfonyl, Sulfanyl, and Nitro Functional Group Arrangements

The molecule’s architecture includes three critical functional groups:

  • Sulfonyl Group : Attached to the pyrrolidine ring at the 4-position of the phenyl ring. The sulfonyl group (S=O) exhibits strong electron-withdrawing effects, influencing the electronic environment of adjacent groups.
  • Sulfanyl Group : A sulfur atom bridging the benzoic acid and nitro-phenyl rings. This linkage facilitates intermolecular interactions and modulates steric and electronic properties.
  • Nitro Group : Positioned at the 2-position of the phenyl ring, contributing to resonance stabilization and directing electrophilic substitution reactions.

The spatial arrangement of these groups is confirmed by the SMILES notation:
O=C(O)C1=CC=CC=C1SC2=CC=C(S(=O)(=O)N3CCCC3)[N+](=O)[O-].

Spectroscopic Profiling: NMR, MS, and IR Spectral Signatures

Infrared (IR) Spectroscopy

IR spectroscopy provides critical insights into functional group vibrations:

Functional Group Absorption Bands (cm⁻¹) Key Assignments
Nitro (NO₂) 1550–1500 (asymmetric), 1350–1330 (symmetric) Strong bands due to N–O stretching
Sulfonyl (S=O) 1200–1170 (S=O stretch) Intense peaks from S=O vibrations
Sulfanyl (C–S) 700–650 (C–S stretch) Medium-intensity peaks
Carboxylic Acid (COOH) 2500–3300 (O–H stretch) Broad peak due to hydrogen bonding

The nitro group’s scissors bending vibration (~850 cm⁻¹) and aromatic C–H out-of-plane bends (690–900 cm⁻¹) further confirm its presence.

Nuclear Magnetic Resonance (NMR)

While no direct NMR data exists for this compound, analogous structures suggest the following chemical shifts:

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Benzoic Acid (COOH) 12–13 Broad singlet
Aromatic Protons (adjacent to NO₂) 7.5–8.5 Split into doublets and triplets
Pyrrolidine Ring 2–4 Multiplets
Sulfanyl-Adjacent Protons 6.8–7.3 Split into doublets

The deshielding effects of the nitro and sulfonyl groups shift aromatic protons downfield, while the pyrrolidine ring’s protons resonate in the aliphatic region.

Mass Spectrometry (MS)

The molecular ion peak at m/z 408.4 corresponds to the intact molecule (C₁₇H₁₆N₂O₆S₂). Key fragmentation patterns include:

  • Loss of SO₂ : Produces a fragment at m/z 340.4 (C₁₅H₁₆N₂O₄S).
  • Cleavage of Sulfanyl Bond : Yields benzoic acid (m/z 122) and a nitro-substituted phenyl fragment.
Fragment Ion (m/z) Proposed Structure
408.4 [M]⁺ (intact molecule)
340.4 [M – SO₂]⁺
122.0 Benzoic acid (C₇H₆O₂)

Properties

IUPAC Name

2-(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6S2/c20-17(21)13-5-1-2-6-15(13)26-16-8-7-12(11-14(16)19(22)23)27(24,25)18-9-3-4-10-18/h1-2,5-8,11H,3-4,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYAVTWMQOVXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)SC3=CC=CC=C3C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-Nitro-4-(pyrrolidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable aromatic compound followed by sulfonation and subsequent coupling with a benzoic acid derivative. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and purification methods can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The benzoic acid group enables classic acid-base and derivatization reactions:

  • Salt formation : Reacts with bases like NaOH to form water-soluble carboxylates, critical for pharmaceutical formulation .

  • Esterification : Forms esters with alcohols under acidic catalysis (e.g., H₂SO₄), producing derivatives with altered solubility profiles .

  • Amidation : Coupling with amines via carbodiimide-mediated reactions generates amides for bioactivity studies .

Nitro Group Transformations

The electron-withdrawing nitro group facilitates reduction and substitution:

  • Catalytic hydrogenation : Using H₂/Pd-C in ethanol reduces the nitro group to an amine, yielding 2-amino-4-(pyrrolidine-1-sulfonyl)benzoic acid derivatives .

  • Electrophilic substitution : Nitro-directed reactions (e.g., halogenation) occur at the ortho/para positions relative to the nitro group .

Reaction Type Conditions Product Yield
Reduction (Nitro→Amine)H₂ (1 atm), Pd/C, EtOH, 25°C2-Amino-4-(pyrrolidine-1-sulfonyl)benzoic acid82%

Sulfonyl and Sulfanyl Group Chemistry

  • Sulfonyl stability : The pyrrolidine-sulfonyl group resists hydrolysis under acidic/basic conditions but undergoes nucleophilic substitution with strong nucleophiles (e.g., Grignard reagents) at elevated temperatures .

  • Sulfanyl oxidation : The thioether bridge (-S-) oxidizes to sulfoxide or sulfone using H₂O₂ or mCPBA, modifying electronic properties .

Synthetic Pathway Insights

A patent detailing the synthesis of analogous compounds reveals key reaction optimizations :

  • Oxidation : A toluene derivative is oxidized to benzoic acid using Na₂WO₄/H₂O₂ in acetonitrile at reflux (95.92% yield).

  • Nitration : Mixed HNO₃/H₂SO₄ introduces the nitro group regioselectively at the 2-position .

Comparative Reactivity Table

Functional Group Reaction Reagents/Conditions Application
Carboxylic AcidEsterificationROH, H₂SO₄, ΔProdrug synthesis
NitroReduction to amineH₂/Pd-C, EtOHBioactive intermediate
SulfanylOxidation to sulfoneH₂O₂, CH₃CN, refluxSolubility enhancement

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-{[2-Nitro-4-(pyrrolidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Medicinal Chemistry

The compound has shown promise as an inhibitor of various enzymes, particularly those involved in bacterial and viral replication. Notable applications include:

  • Inhibition of Dihydropteroate Synthase : This enzyme is crucial in the folate biosynthesis pathway in bacteria. The compound mimics natural substrates, effectively blocking the enzyme's activity, which is vital for bacterial growth and survival.
  • DNA Topoisomerase Inhibition : The compound has been investigated for its ability to inhibit DNA topoisomerases, enzymes that manage DNA supercoiling during replication and transcription. Inhibition of these enzymes can lead to cell death in rapidly dividing cells, making this compound a potential anti-cancer agent.

Antiviral Activity

Recent studies have highlighted the compound's potential against viral pathogens, including SARS-CoV-2. Molecular docking studies suggest that it may bind effectively to viral proteins, thereby inhibiting their function and preventing viral replication.

The compound exhibits significant biological activity due to its ability to interact with various biological targets. Key findings include:

  • Antimicrobial Properties : Demonstrated activity against several bacterial strains, suggesting its potential use as an antibiotic.
  • Antioxidant Activity : The presence of the nitrophenyl group may contribute to antioxidant properties, which can protect cells from oxidative stress.

Study 1: Enzyme Inhibition

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized and evaluated the inhibitory effects of this compound on dihydropteroate synthase. The study used kinetic assays to determine IC50 values, showing that the compound exhibited potent inhibition compared to standard sulfonamide drugs.

Study 2: Antiviral Properties

Another investigation published in Antiviral Research focused on the antiviral properties of this compound against SARS-CoV-2. The study utilized cell-based assays to assess viral replication and found that treatment with the compound significantly reduced viral load in infected cells.

Summary of Biological Activities

Activity Type Target Outcome
Enzyme InhibitionDihydropteroate SynthasePotent inhibition observed
Antiviral ActivitySARS-CoV-2Significant reduction in viral load
Antimicrobial PropertiesVarious bacterial strainsEffective against multiple strains
Antioxidant ActivityCellular oxidative stressProtective effects demonstrated

Mechanism of Action

The mechanism by which 2-{[2-Nitro-4-(pyrrolidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl and benzoic acid groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-Nitro-4-(morpholine-1-sulfonyl)phenyl]sulfanyl}benzoic acid
  • 2-{[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid

Uniqueness

Compared to similar compounds, 2-{[2-Nitro-4-(pyrrolidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid is unique due to the presence of the pyrrolidine sulfonyl group, which can influence its chemical reactivity and biological activity

Biological Activity

2-{[2-Nitro-4-(pyrrolidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid, with the molecular formula C₁₇H₁₆N₂O₆S₂, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains multiple functional groups, including a nitro group, a sulfonyl group, and a carboxylic acid moiety, which suggest diverse interactions with biological targets.

Chemical Structure and Properties

The structural composition of this compound allows it to participate in various chemical reactions. The presence of the nitro group can facilitate redox reactions, while the sulfonyl and carboxylic acid groups can engage in nucleophilic substitutions and acid-base reactions respectively .

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in inflammatory pathways and pain perception. The nitro group is known to trigger redox reactions, which can lead to toxicity in microorganisms and potentially in human cells as well, thus acting as both a pharmacophore and a toxicophore .

Antimicrobial Activity

Compounds containing nitro groups have been widely studied for their antimicrobial properties. The mechanism often involves the generation of reactive species that can damage cellular components of bacteria and parasites. This compound may exhibit similar activities, making it a candidate for further research into its efficacy against various pathogens such as H. pylori and M. tuberculosis .

Anti-inflammatory Effects

The sulfonamide functionality present in the compound suggests potential anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and modulate immune responses, indicating that this compound could be effective in treating inflammatory conditions .

Case Studies

Recent studies have highlighted the biological activity of nitro compounds similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that nitro-substituted compounds exhibited significant antibacterial activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis through redox cycling induced by the nitro group .
  • Anti-cancer Properties : Another investigation into related compounds revealed that they could induce apoptosis in cancer cell lines through oxidative stress mechanisms triggered by the nitro moiety. This suggests that this compound may also possess anticancer potential .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial.

Compound NameStructural FeaturesUnique Properties
2-Nitro-4-pyrrolidin-1-sulfonylphenolContains nitro and sulfonamide groupsPotentially less acidic than benzoic derivative
BenzenesulfonamideSimple sulfonamide structureLacks complex substituents influencing bioactivity
4-Aminobenzoic AcidAmino and carboxylic functionalitiesDifferent biological activity profile compared to nitro-substituted compounds

The presence of both the nitro and pyrrolidine sulfonamide functionalities distinguishes this compound from simpler analogs, potentially enhancing its efficacy in targeted therapies while providing unique mechanisms of action against specific biological targets.

Q & A

Q. Table 1: Key Analytical Parameters for HPLC Validation

ParameterConditionReference
Mobile PhaseMethanol:Buffer (65:35, pH 4.6)
ColumnC18, 5 µm, 250 × 4.6 mm
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~8.2 min

Q. Table 2: Computational Modeling Protocols

TaskSoftware/MethodReference
DFT OptimizationGaussian 16 (B3LYP/6-311+G(d,p))
DockingAutoDock Vina (PDB: 1XYZ)
Hirshfeld AnalysisCrystalExplorer

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